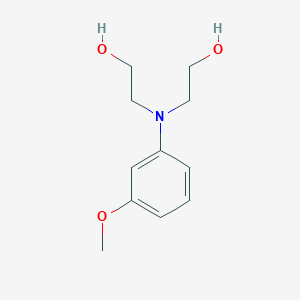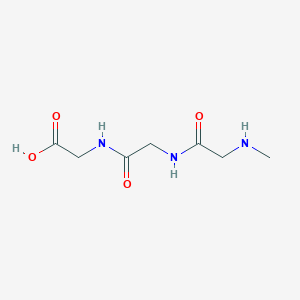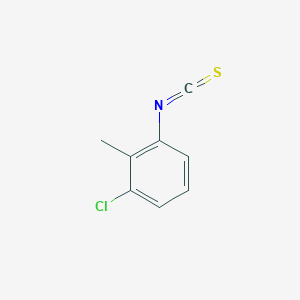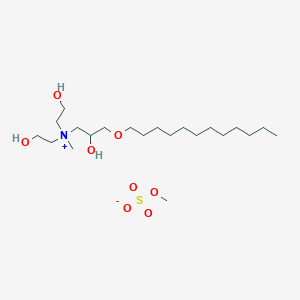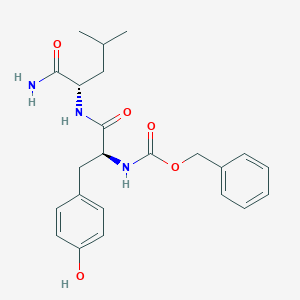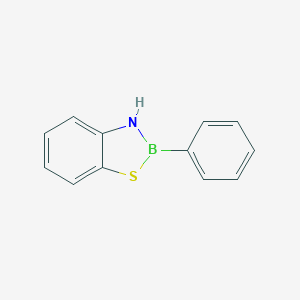
2-phenyl-3H-1,3,2-benzothiazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-3H-1,3,2-benzothiazaborole is a heterocyclic compound that contains boron, nitrogen, and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-3H-1,3,2-benzothiazaborole typically involves the reaction of o-phenylenediamine with boronic acids under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the boron-nitrogen bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-phenyl-3H-1,3,2-benzothiazaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-phenyl-3H-1,3,2-benzothiazaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.
Mécanisme D'action
The mechanism by which 2-phenyl-3H-1,3,2-benzothiazaborole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2-phenyl-2,3-dihydro-1,3-benzothiazole
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2-Phenyl-1,2-dihydro-3H-indazol-3-one
Uniqueness: 2-phenyl-3H-1,3,2-benzothiazaborole is unique due to the presence of boron within its structure, which imparts distinct chemical properties compared to its analogs. This boron atom can participate in unique bonding interactions and reactions, making the compound valuable in various applications .
Propriétés
Numéro CAS |
16239-25-1 |
|---|---|
Formule moléculaire |
C12H10BNS |
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
2-phenyl-3H-1,3,2-benzothiazaborole |
InChI |
InChI=1S/C12H10BNS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,14H |
Clé InChI |
JXTMSVMBRYBIQW-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
SMILES canonique |
B1(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Key on ui other cas no. |
16239-25-1 |
Synonymes |
2,3-Dihydro-2-phenyl-1,3,2-benzothiazaborole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


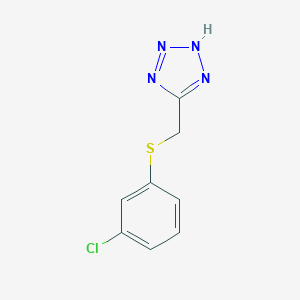
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
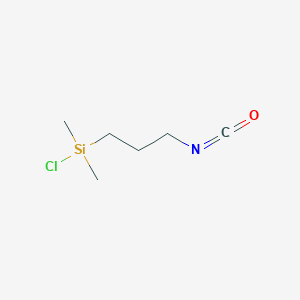
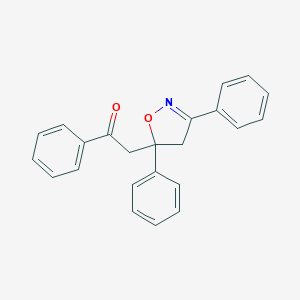
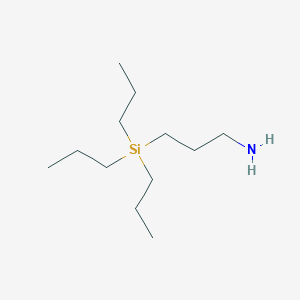
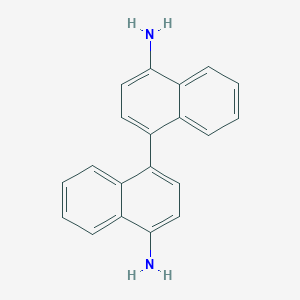

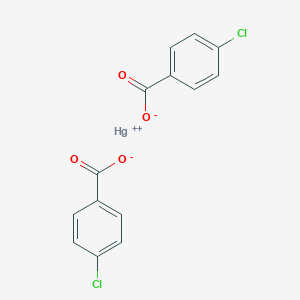
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
